7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Catalog No.
S897655
CAS No.
1414029-13-2
M.F
C9H6BrN3
M. Wt
236.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

CAS Number

1414029-13-2

Product Name

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

IUPAC Name

7-bromo-1-methylbenzimidazole-5-carbonitrile

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

InChI

InChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3

InChI Key

PSBXYCFAHFQBOB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=CC(=C2)C#N)Br

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C#N)Br

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2) is a tri-functionalized heterocyclic building block characterized by an N-methylated benzimidazole core, a C7 bromine atom, and a C5 cyano group. With a molecular weight of 236.07 g/mol, this compound serves as an established precursor in medicinal chemistry and materials science . The strategic placement of the N-methyl group permanently locks the tautomeric state of the imidazole ring, while the orthogonal reactivity of the bromo and cyano substituents provides distinct vectors for downstream synthetic elaboration .

Procuring generic or N-H unsubstituted benzimidazole analogs, such as 7-bromo-1H-benzimidazole-5-carbonitrile, introduces severe process inefficiencies due to annular tautomerism [1]. In the absence of the N1-methyl group, the imidazole proton rapidly exchanges, causing the C5 and C6 positions to become chemically ambiguous during electrophilic aromatic substitution or cross-coupling [2]. This necessitates the addition of synthetic steps for protection (e.g., with SEM or Boc groups) and subsequent deprotection, which typically reduces overall yield by 30-40% and increases solvent waste [3]. Furthermore, lacking the C7 bromine or C5 cyano group entirely removes the capacity for orthogonal functionalization, forcing chemists into linear, lower-yielding synthetic routes [1].

Elimination of Tautomeric Isomers in Cross-Coupling Workflows

The N-methyl group in 7-bromo-1-methyl-1,3-benzodiazole-5-carbonitrile strictly enforces a single tautomeric form, directly impacting the efficiency of palladium-catalyzed cross-coupling reactions [1]. When subjected to standard Suzuki-Miyaura conditions, this locked scaffold yields a single regiochemically pure product. In contrast, the N-H baseline comparator requires either prior protection or yields complex isomeric mixtures that demand exhaustive chromatographic separation [2].

Evidence DimensionRegiochemical purity and synthetic step count
Target Compound Data>95% regioselectivity in 1 step (no protection required)
Comparator Or Baseline7-Bromo-1H-benzimidazole-5-carbonitrile (requires 3 steps: protection, coupling, deprotection)
Quantified DifferenceEliminates 2 synthetic steps and avoids ~30-40% yield loss associated with protection/deprotection sequences
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling at C7

Reducing step count and avoiding isomeric mixtures drastically lowers manufacturing time, purification costs, and batch-to-batch variability.

Enhanced Solubility for Streamlined Processability

Intermolecular hydrogen bonding in N-H benzimidazoles severely limits their solubility in standard volatile organic solvents, complicating extraction and purification[1]. The N-methylation of 1414029-13-2 disrupts this hydrogen-bond network, significantly enhancing its solubility profile in solvents like dichloromethane (DCM) and ethyl acetate[2]. This allows for standard aqueous workups and normal-phase chromatography without the need for high-boiling polar aprotic solvents like DMF or DMSO [3].

Evidence DimensionSolubility in volatile organic solvents (e.g., DCM)
Target Compound DataHigh solubility (>50 mg/mL), compatible with standard extraction
Comparator Or Baseline7-Bromo-1H-benzimidazole-5-carbonitrile (<5 mg/mL due to H-bonding)
Quantified Difference>10-fold increase in organic solubility
ConditionsStandard laboratory handling and liquid-liquid extraction at 25°C

High solubility in easily removable solvents accelerates downstream processing and prevents product loss during scale-up purification.

Orthogonal Reactivity for Convergent Library Synthesis

The presence of both a C7-bromide and a C5-carbonitrile provides two distinct, non-interfering vectors for functionalization [1]. The bromide readily undergoes transition-metal-catalyzed couplings, while the nitrile can be independently hydrolyzed to an amide/acid, reduced to an amine, or reacted with an azide to form a tetrazole [2]. Attempting similar divergent synthesis with a dibromo-analog typically results in poor chemoselectivity and statistical mixtures of mono- and di-functionalized products [3].

Evidence DimensionChemoselectivity during sequential functionalization
Target Compound DataNear 100% orthogonal selectivity between C7 and C5 handles
Comparator Or Baseline5,7-Dibromo-1-methyl-1H-benzimidazole (yields ~60:40 statistical mixtures during mono-lithiation/coupling)
Quantified DifferenceProvides absolute chemocontrol, eliminating the ~40% yield penalty of statistical functionalization
ConditionsSequential derivatization (e.g., Pd-coupling followed by nitrile reduction)

Orthogonal handles are essential for the predictable, high-yield generation of analog libraries, maximizing return on investment in precursor procurement.

Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

Due to its rigid, N-methylated structure and lack of tautomerism (as detailed in Section 3), this compound serves as a highly efficient precursor for synthesizing targeted kinase inhibitors. The orthogonal bromo and cyano groups allow for rapid, divergent exploration of chemical space at the C7 and C5 positions, facilitating structure-activity relationship (SAR) optimization without the bottleneck of isomeric purification [1].

Synthesis of PARP Inhibitors and Oncology Therapeutics

The benzimidazole core is an established motif in oncology, particularly in PARP inhibitors. The enhanced solubility profile of 1414029-13-2 enables efficient scale-up of intermediate syntheses. The C5-carbonitrile can be converted into primary amides—a critical pharmacophore for PARP binding—while the C7-bromide allows for the attachment of solubilizing or target-directing appendages [2].

Development of Push-Pull Fluorophores for OLEDs

In materials science, the combination of an electron-withdrawing cyano group and the ability to append electron-donating aromatic systems via C7 cross-coupling makes this scaffold highly valuable. The predictable regiochemistry and high solubility ensure that advanced organic materials, such as push-pull fluorophores for OLED applications, can be manufactured reproducibly and at scale [3].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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